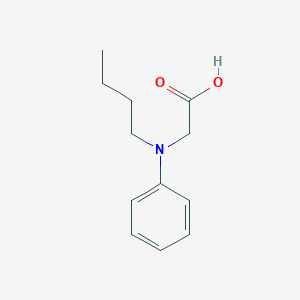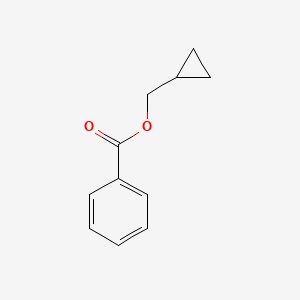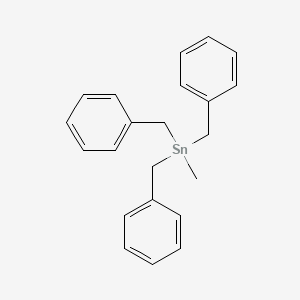
Tribenzyl(methyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzyl(methyl)stannane is an organotin compound characterized by the presence of three benzyl groups and one methyl group attached to a central tin atom. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzyl(methyl)stannane can be synthesized through various methods, including the reaction of tribenzylstannane with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of automated systems to handle the reagents and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzyl(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Tribenzyl(methyl)stannane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tribenzyl(methyl)stannane involves the formation of stannyl radicals, which participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different substituents.
Triphenyltin hydride: Similar in structure but with phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(methyl)stannane is unique due to the presence of both benzyl and methyl groups, which provide distinct reactivity patterns compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .
Eigenschaften
CAS-Nummer |
17841-74-6 |
|---|---|
Molekularformel |
C22H24Sn |
Molekulargewicht |
407.1 g/mol |
IUPAC-Name |
tribenzyl(methyl)stannane |
InChI |
InChI=1S/3C7H7.CH3.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H3; |
InChI-Schlüssel |
ZDUCAYRQGBSUHH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


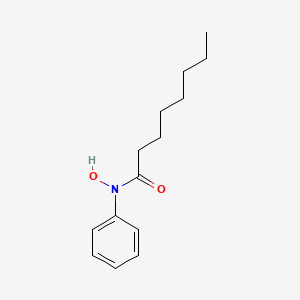
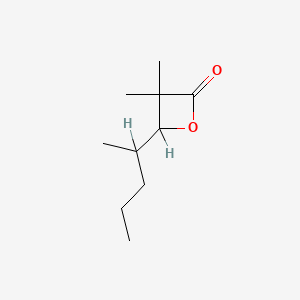
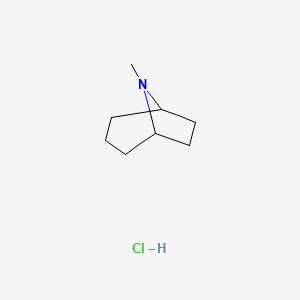
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)


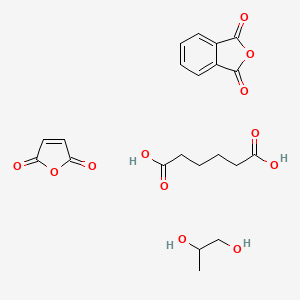



![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
